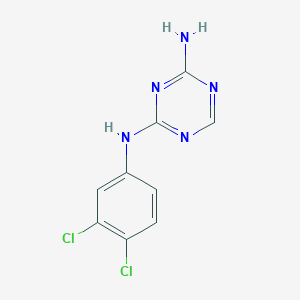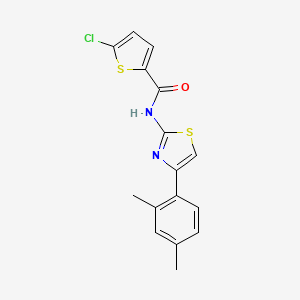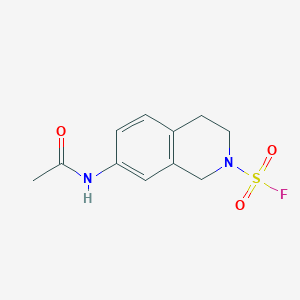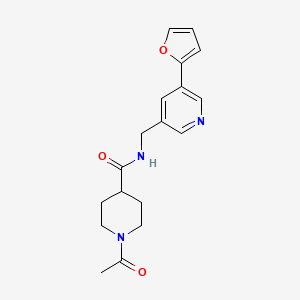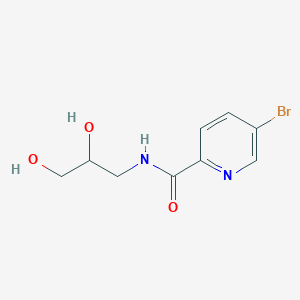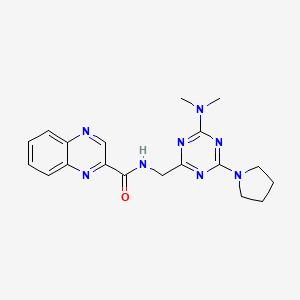
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide” is a compound that contains several interesting functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms . Triazines are known to exhibit a wide range of pharmacological applications .
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of the specified compound possess significant antimicrobial properties. A study by Patel et al. (2012) synthesized a series of thiazolidinone derivatives, showing potent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This suggests its potential use in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Anticancer Activity
The compound's derivatives have also been evaluated for their anticancer properties. Sa̧czewski et al. (2006) synthesized derivatives that exhibited in vitro antitumor activity, with specific compounds showing remarkable activity against melanoma cell lines. This indicates the compound's potential role in the development of novel anticancer therapies (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, related to the compound , has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown potential in enhancing the efficacy of DNA damage-inducing agents, indicating their relevance in cancer research and therapy (Degorce, Barlaam, Cadogan, et al., 2016).
Synthesis and Evaluation of Novel Derivatives
Research efforts have been focused on the synthesis and biological evaluation of novel derivatives for various applications. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives and their preliminary CNS pharmacological evaluation indicate the compound's potential for further pharmacological exploration (Guillon, Louchahi‐Raoul, Boulouard, et al., 1998).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized novel carboxamide derivatives, showing significant antitubercular and antibacterial activities, outperforming reference drugs in some cases. This underscores the compound's utility in addressing infectious diseases (Bodige, Ravula, Gulipalli, et al., 2020).
将来の方向性
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-26(2)18-23-16(24-19(25-18)27-9-5-6-10-27)12-21-17(28)15-11-20-13-7-3-4-8-14(13)22-15/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFDSFQTKXNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

